molecular formula C17H18N4O3 B3010345 1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946202-91-1

1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

货号: B3010345
CAS 编号: 946202-91-1
分子量: 326.356
InChI 键: ZWDFTMMIKJIWPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,7-Dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 258.32 g/mol
  • IUPAC Name : this compound

The presence of the morpholine and pyrido-pyrimidine moieties suggests potential interactions with biological targets such as kinases and other enzymes involved in cellular signaling pathways.

Anticancer Activity

This compound has been primarily studied for its anticancer properties. The compound exhibits significant inhibitory effects on various cancer cell lines by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.

The mechanism through which this compound exerts its anticancer effects includes:

  • Inhibition of CDK4/6 : Studies have shown that this compound selectively inhibits CDK4 and CDK6 with low nanomolar IC50 values. For instance, one study reported an IC50 value of 0.9 nM for CDK6 inhibition .
  • Cell Cycle Arrest : By inhibiting these kinases, the compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

Cytotoxicity Studies

A range of cytotoxicity assays has been conducted to evaluate the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)1.59
PC-3 (Prostate)0.01
A-549 (Lung)2.48

These results indicate a potent cytotoxic effect, particularly against prostate cancer cells .

Study on Breast Cancer Resistance

In a recent study investigating drug resistance in breast cancer, the compound was shown to overcome resistance mechanisms associated with aromatase inhibitors. It effectively reduced cell viability in resistant MCF-7 cell lines, suggesting its potential as a second-line treatment option .

Combination Therapies

Another area of interest is the use of this compound in combination with other therapeutic agents. Preliminary data suggest that when combined with traditional chemotherapeutics, there is a synergistic effect that enhances overall cytotoxicity against resistant cancer cell lines .

Toxicity Studies

Preliminary toxicity assessments have indicated a low toxicity profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.

属性

IUPAC Name

6,12-dimethyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11-3-4-14-18-15-12(16(22)21(14)10-11)9-13(19(15)2)17(23)20-5-7-24-8-6-20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDFTMMIKJIWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCOCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。